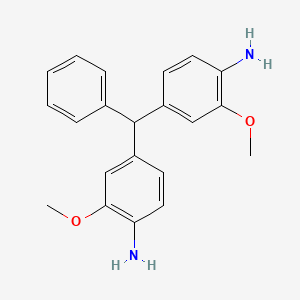
4,4'-Diamino-3,3'-dimethoxytriphenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-3,3’-dimethoxytriphenylmethane is an organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . It is characterized by the presence of two amino groups and two methoxy groups attached to a triphenylmethane core. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane typically involves the reaction of 3,3’-dimethoxybenzidine with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the triphenylmethane structure . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane may involve large-scale batch or continuous processes. The raw materials, including 3,3’-dimethoxybenzidine and benzaldehyde, are mixed in the presence of an acid catalyst. The reaction mixture is then heated to promote the condensation reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-3,3’-dimethoxytriphenylmethane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted triphenylmethane derivatives.
Scientific Research Applications
4,4’-Diamino-3,3’-dimethoxytriphenylmethane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biological assays and staining techniques.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-3,3’-dimethoxytriphenylmethane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dimethoxy-4,4’-diaminotriphenylmethane
- Bis-(3-methoxy-4-aminophenyl)-phenylmethane
- 3,3’-Dijod-azobenzol
Uniqueness
4,4’-Diamino-3,3’-dimethoxytriphenylmethane is unique due to its specific substitution pattern on the triphenylmethane core. The presence of both amino and methoxy groups provides a distinct set of chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
6259-05-8 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[(4-amino-3-methoxyphenyl)-phenylmethyl]-2-methoxyaniline |
InChI |
InChI=1S/C21H22N2O2/c1-24-19-12-15(8-10-17(19)22)21(14-6-4-3-5-7-14)16-9-11-18(23)20(13-16)25-2/h3-13,21H,22-23H2,1-2H3 |
InChI Key |
MLYNBXBOZUQBFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















